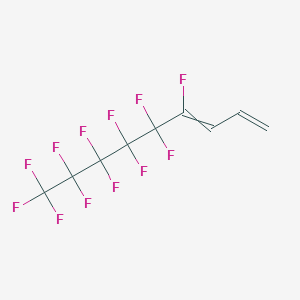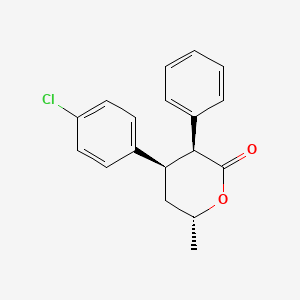
3-Nitrophenyl 9H-fluorene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrophenyl 9H-fluorene-9-carboxylate is an organic compound that combines a nitrophenyl group with a fluorene carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate typically involves the esterification of 9H-fluorene-9-carboxylic acid with 3-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrophenyl 9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitrophenyl 9H-fluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug intermediate in pharmaceutical synthesis.
Wirkmechanismus
The mechanism of action of 3-Nitrophenyl 9H-fluorene-9-carboxylate largely depends on its application. In organic electronics, its unique electronic properties facilitate charge transport and light emission. In biological systems, the nitrophenyl group can interact with specific molecular targets, potentially altering cellular processes. The exact pathways and molecular targets would vary based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluorene-9-carboxylic acid: A precursor in the synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate.
3-Nitrophenol: Another precursor used in the synthesis.
9-Hydroxy-9-fluorenecarboxylic acid: A related compound with similar structural features
Uniqueness
This compound is unique due to the combination of the nitrophenyl and fluorene carboxylate groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as in organic electronics and as intermediates in pharmaceutical synthesis.
Eigenschaften
CAS-Nummer |
75761-85-2 |
|---|---|
Molekularformel |
C20H13NO4 |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
(3-nitrophenyl) 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C20H13NO4/c22-20(25-14-7-5-6-13(12-14)21(23)24)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H |
InChI-Schlüssel |
YYZPBCCLVWCZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)OC4=CC=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



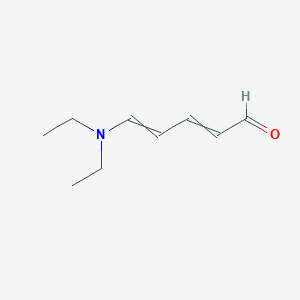
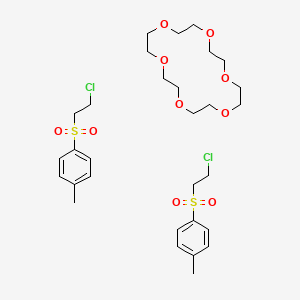
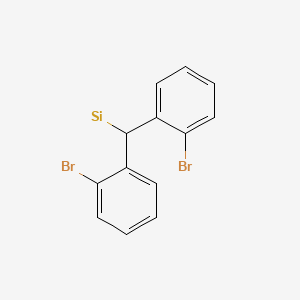

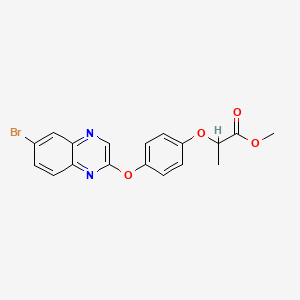


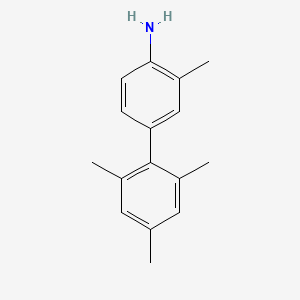

![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
